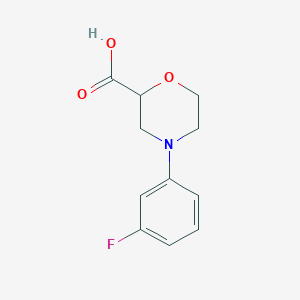
4-(3-Fluorophenyl)morpholine-2-carboxylic acid
Descripción general
Descripción
“4-(3-Fluorophenyl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C11H12FNO3. It has a molecular weight of 225.22 g/mol. The IUPAC name for this compound is 4-[(4-fluorophenyl)acetyl]-2-morpholinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)morpholine-2-carboxylic acid” consists of a morpholine ring attached to a fluorophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Biological Activity: A derivative of 4-(3-Fluorophenyl)morpholine, namely 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for biological activities like antibacterial, antioxidant, and anti-TB activities. It exhibited remarkable anti-TB and superior anti-microbial activities (Mamatha S.V et al., 2019).
Crystal Structure and Properties
- Crystal Structure Analysis: The crystal structure of a related compound, (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, was analyzed, indicating a Z configuration and a dihedral angle between two benzene rings (B. Chai & Changling Liu, 2011).
Enantiopure Synthesis
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid: This compound was synthesized from dimethoxyacetaldehyde and serine methyl ester, with potential applications in peptidomimetic chemistry (Filippo Sladojevich et al., 2007).
Antitumor Activity
- Antitumor Activity of Derivatives: A derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Synthesis of Key Intermediates for Pharmaceuticals
- Synthesis of Aprepitant Intermediate: Efficient synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed (S. Wang, 2015).
- Synthesis of NK1 Receptor Antagonist Aprepitant: An efficient synthesis method for the NK1 receptor antagonist Aprepitant, which involved crystallization-induced diastereoselective transformation, was described (K. Brands et al., 2003).
Antibacterial Activity
- Synthesis and Antibacterial Activity: Various derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and displayed potent antimicrobial activity (D. B. Janakiramudu et al., 2017).
Propiedades
IUPAC Name |
4-(3-fluorophenyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLSAHUYGGLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)morpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)
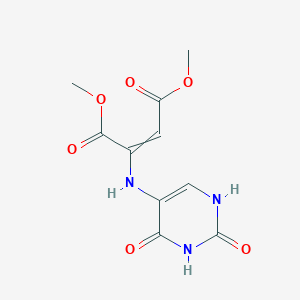
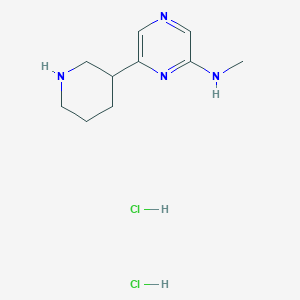
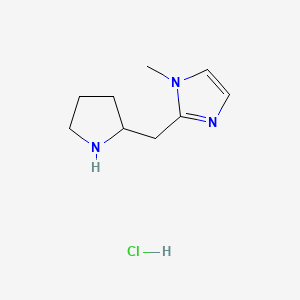
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
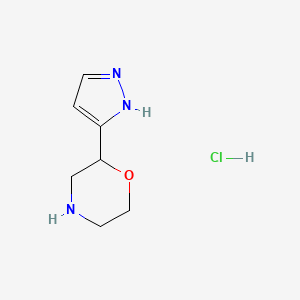
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)
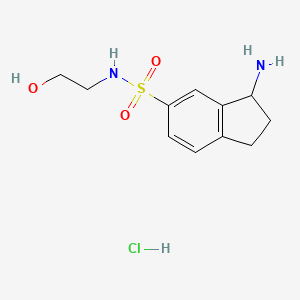
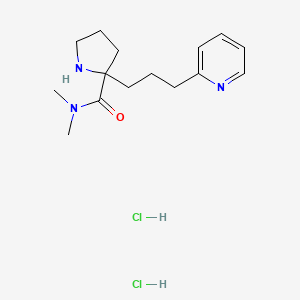
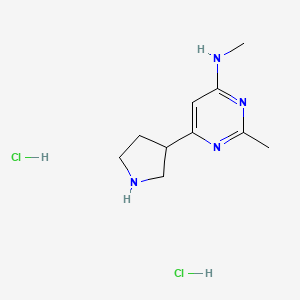
![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
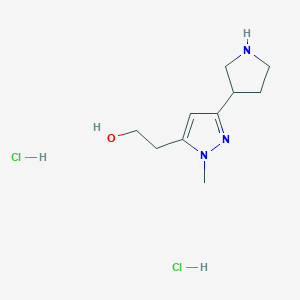
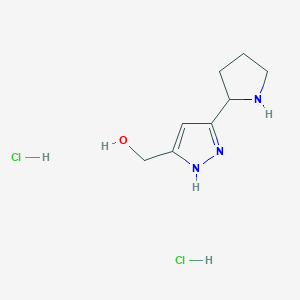
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)